molecular formula C16H11N B14416139 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline CAS No. 82690-38-8

3-(4-Phenylbuta-1,3-diyn-1-yl)aniline

Cat. No.: B14416139
CAS No.: 82690-38-8
M. Wt: 217.26 g/mol
InChI Key: ZXCJPZATEVLOQN-UHFFFAOYSA-N
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Description

3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound characterized by a phenyl group attached to a butadiyne chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of phenylacetylene with aniline derivatives. One common method is the oxidative acetylene coupling, which uses copper catalysts to facilitate the formation of the butadiyne linkage . Another approach involves the direct synthesis of unsymmetrical 1,3-butadiynes from calcium carbide and aryl iodides . This method is advantageous due to its high productivity and selectivity, as well as its tolerance for a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing robust catalytic systems to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylbuta-1,3-diyn-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the butadiyne linkage to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced butadiyne compounds, and various substituted phenyl and aniline derivatives.

Scientific Research Applications

3-(4-Phenylbuta-1,3-diyn-1-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline involves its interaction with molecular targets through its conjugated butadiyne system. This interaction can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to undergo oxidative and reductive transformations also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylbuta-1,3-diyn-1-yl)aniline is unique due to its specific structural arrangement, which combines a butadiyne linkage with an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

82690-38-8

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

3-(4-phenylbuta-1,3-diynyl)aniline

InChI

InChI=1S/C16H11N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,11-13H,17H2

InChI Key

ZXCJPZATEVLOQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC(=CC=C2)N

Origin of Product

United States

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